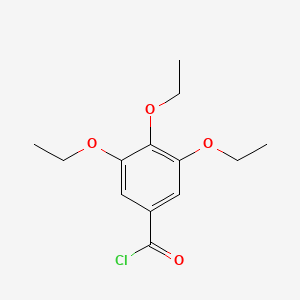

3,4,5-Triethoxybenzoyl chloride

Description

Significance of Benzoyl Chlorides as Synthetic Precursors in Organic Chemistry

Benzoyl chlorides, as a class of compounds, are acyl chlorides derived from benzoic acid. They are characterized by a carbonyl group attached to a chlorine atom, which is bonded to a benzene (B151609) ring. This arrangement makes them highly reactive and valuable as acylating agents in organic synthesis. gunjalindustries.com The primary role of benzoyl chlorides is to introduce a benzoyl group into other molecules, a process known as benzoylation. gunjalindustries.com This reactivity is fundamental to the construction of more complex molecules. wisdomlib.orgontosight.ai

Their utility spans a wide range of applications, including the synthesis of pharmaceuticals, dyes, perfumes, and agrochemicals. gunjalindustries.comontosight.ai For instance, benzoyl chloride is a crucial intermediate in the production of certain non-steroidal anti-inflammatory drugs (NSAIDs) and local anesthetics. gunjalindustries.com The reactivity of the acyl chloride group allows for facile reactions with nucleophiles such as alcohols, amines, and arenes to form esters, amides, and ketones, respectively. This versatility has cemented their status as indispensable tools in the synthetic organic chemist's arsenal. gunjalindustries.comwisdomlib.orgontosight.ai

Overview of 3,4,5-Triethoxybenzoyl Chloride as a Key Intermediate in Complex Synthesis

This compound is a derivative of benzoyl chloride distinguished by the presence of three ethoxy groups at the 3, 4, and 5 positions of the benzene ring. These electron-donating groups modulate the reactivity of the acyl chloride and introduce specific steric and electronic properties to the resulting products. The synthesis of this compound typically involves the treatment of 3,4,5-triethoxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂). vulcanchem.com

This specialized benzoyl chloride derivative has found application in the synthesis of complex molecular structures, particularly in the field of dendrimer chemistry. kobe-u.ac.jpscribd.com Dendrimers are highly branched, well-defined macromolecules with a central core and a layered periphery. The properties of a dendrimer can be precisely controlled by modifying its surface. This compound has been used to functionalize the periphery of dendrimers, such as poly(propylene imine) (PPI) dendrimers, by reacting with their terminal amino groups. researchgate.netnih.gov This modification creates a unique nano-environment within the dendrimer, which can be utilized for applications like catalysis. scribd.comresearchgate.netnih.gov For example, copper complexes encapsulated within these modified dendrimers have shown catalytic activity in C-C coupling reactions. researchgate.netnih.gov

Furthermore, this compound has been employed in the synthesis of biologically active molecules. It has been used as a reactant in Friedel-Crafts acylation reactions to create substituted benzo[b]thiophenes, which have been investigated as anti-mitotic agents that inhibit tubulin polymerization. google.com

Scope of Academic Research on this compound and its Derivatives

Academic research involving this compound and its derivatives is primarily focused on materials science and medicinal chemistry. In materials science, the compound is instrumental in the design and synthesis of functionalized dendrimers and other polymers. kobe-u.ac.jpscribd.comclockss.org Researchers are exploring how the incorporation of the 3,4,5-triethoxyphenyl moiety influences the physical and chemical properties of these macromolecules, including their solubility, thermal stability, and host-guest complexation abilities. kobe-u.ac.jp The use of dendrimers functionalized with this compound as nanocatalysts is an active area of investigation, with studies focusing on their efficiency and selectivity in various organic transformations. scribd.comresearchgate.netnih.gov

In the context of medicinal chemistry, the focus is on synthesizing novel compounds with potential therapeutic applications. The use of this compound as a building block allows for the creation of molecules with specific structural motifs that may interact with biological targets. google.com Research in this area includes the synthesis of compounds and their subsequent evaluation for biological activity, such as the aforementioned anti-mitotic agents. google.com The triethoxyphenyl group can play a crucial role in modulating the pharmacological properties of a molecule, including its binding affinity and metabolic stability.

Below is a table summarizing the key properties of this compound and its precursor, 3,4,5-Triethoxybenzoic acid.

| Property | This compound | 3,4,5-Triethoxybenzoic Acid |

| CAS Number | 50915-97-4 bldpharm.com | 50915-96-3 |

| Molecular Formula | C₁₃H₁₇ClO₄ | C₁₃H₁₈O₅ |

| Molecular Weight | 272.72 g/mol | 254.28 g/mol |

| Appearance | White to off-white crystalline powder | Not specified |

| Primary Use | Synthetic intermediate | Precursor for this compound vulcanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-triethoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO4/c1-4-16-10-7-9(13(14)15)8-11(17-5-2)12(10)18-6-3/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUICNMLFNLOFMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4,5 Triethoxybenzoyl Chloride

Classical Esterification and Acyl Halide Formation Routes

The traditional approach to synthesizing acyl chlorides from carboxylic acids involves the use of potent chlorinating agents. This method is widely practiced due to its reliability and the high reactivity of the resulting acyl chloride.

The most common and established method for preparing 3,4,5-triethoxybenzoyl chloride is through the direct chlorination of its parent carboxylic acid, 3,4,5-triethoxybenzoic acid. This transformation is typically achieved using inorganic acid chlorides as the chlorinating agent.

Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose. The reaction involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. The subsequent nucleophilic attack by the chloride ion results in the formation of the acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be readily removed from the reaction mixture, which simplifies the purification process. Other chlorinating agents such as phosphorus pentachloride (PCl₅) and oxalyl chloride can also be employed for this conversion.

For laboratory-scale synthesis, the optimization of reaction conditions is critical to maximize yield and purity. When using thionyl chloride for the preparation of the analogous 3,4,5-trimethoxybenzoyl chloride, the reaction is often carried out in an organic solvent like xylene. The mixture is refluxed to facilitate the removal of water before the addition of the chlorinating agent.

To enhance the reaction's efficiency, a catalyst such as anhydrous aluminum chloride (AlCl₃) may be introduced. Careful control of the temperature and the slow, dropwise addition of thionyl chloride are crucial to prevent the formation of unwanted side products. The stoichiometry of the reagents must be carefully managed to ensure the complete conversion of the carboxylic acid while minimizing the presence of excess chlorinating agent in the final product.

| Parameter | Condition for Analogous Trimethoxy Compound | Purpose |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Converts carboxylic acid to acyl chloride |

| Solvent | Xylene | Provides a stable reaction medium and aids in dehydration |

| Catalyst | Anhydrous aluminum chloride (AlCl₃) | Increases the rate and efficiency of the reaction |

| Temperature | Reflux | Removes water and drives the reaction |

| Addition | Slow, dropwise | Controls the reaction rate and minimizes side reactions |

Modern and Green Chemistry Approaches to this compound Synthesis

In response to the environmental and safety concerns associated with traditional methods, greener synthetic routes have been developed. These modern approaches prioritize the use of less hazardous reagents and aim for higher efficiency and reduced waste.

A contemporary and greener alternative to traditional chlorinating agents is the use of bis(trichloromethyl)carbonate, also known as triphosgene (B27547) (BTC). google.comresearchgate.net BTC is a solid and therefore safer and more convenient to handle than gaseous phosgene, while still serving as an effective source for the chlorination of carboxylic acids. google.comasianpubs.orgdcfinechemicals.com

The synthesis of the analogous 3,4,5-trimethoxybenzoyl chloride has been successfully achieved by reacting 3,4,5-trimethoxybenzoic acid with BTC in the presence of an organic amine catalyst. google.com This method is noted for its mild reaction conditions and high yield. google.com The organic amine catalyst plays a crucial role in facilitating the reaction. google.com

The reaction temperature is typically maintained between 20-70°C, with optimal temperatures often cited around 40°C. google.com The reaction time can range from 4 to 10 hours. google.com The molar ratio of the reactants and catalyst is also a critical factor to control for achieving high yield and product quality. google.com For instance, the molar ratio of 3,4,5-trimethoxybenzoic acid to BTC to the organic amine catalyst is often in the range of 1 : 0.33-0.5 : 0.1-0.2. google.com

| Parameter | Condition for Analogous Trimethoxy Compound | Significance |

| Chlorinating Agent | Bis(trichloromethyl)carbonate (BTC) | Safer, solid alternative to phosgene |

| Catalyst | Organic Amine (e.g., N,N,N',N'-tetrakis(3-cyanopropyl)ethylenediamine) | Facilitates the reaction under mild conditions |

| Solvent | 2-Methyltetrahydrofuran, Dichloromethane, etc. | Influences solubility, reaction rate, and yield |

| Temperature | 20-70°C | Allows for a more controlled and energy-efficient process |

| Reaction Time | 4-10 hours | Optimized for completion of the reaction |

Comparative Analysis of Synthetic Strategies for this compound

Both the classical and modern approaches to the synthesis of this compound offer distinct advantages and disadvantages. The choice of method often depends on the scale of the synthesis, available resources, and safety and environmental considerations.

The classical method using thionyl chloride is well-established and reliable. However, it involves the use of a corrosive reagent and generates hazardous gaseous byproducts (SO₂ and HCl), which necessitate careful handling and proper waste management.

In contrast, the modern approach using bis(trichloromethyl)carbonate is considered a greener and safer alternative. google.com As a solid, BTC is easier to handle than gaseous or highly corrosive liquid chlorinating agents. asianpubs.orgdcfinechemicals.com This method generally proceeds under milder conditions and can produce high yields of the desired product with fewer and less hazardous byproducts. google.com However, the cost and availability of BTC and the specific organic amine catalysts may be a consideration for large-scale industrial production.

| Feature | Classical Method (Thionyl Chloride) | Modern Method (Bis(trichloromethyl)carbonate) |

| Reagent Safety | Corrosive liquid, generates toxic gases | Solid, considered safer to handle |

| Byproducts | Gaseous SO₂ and HCl | Solid byproducts, less environmental release |

| Reaction Conditions | Often requires elevated temperatures (reflux) | Milder temperatures (20-70°C) |

| Catalysis | May use Lewis acids (e.g., AlCl₃) | Requires an organic amine catalyst |

| Yield & Purity | Generally good, but side reactions can occur | High yield and good product quality reported |

| Industrial Suitability | Well-established but has environmental concerns | Suitable for industrial production with cost considerations |

Chemical Reactivity and Mechanistic Investigations of 3,4,5 Triethoxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions of the Benzoyl Chloride Moiety

The cornerstone of the chemical reactivity of 3,4,5-triethoxybenzoyl chloride is the nucleophilic acyl substitution reaction. This class of reactions involves the displacement of the chloride ion, an excellent leaving group, by a nucleophile. The general mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comvanderbilt.edu First, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, this unstable intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion to yield the final substitution product. masterorganicchemistry.comvanderbilt.edu

A variety of nucleophiles can be employed in these reactions, leading to a diverse array of derivatives. Common examples include:

Alcoholysis: Reaction with alcohols results in the formation of esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid byproduct.

Aminolysis: Ammonia, primary amines, and secondary amines react readily with this compound to produce amides. vanderbilt.edu This reaction is typically rapid and is a common method for creating amide linkages.

Hydrolysis: In the presence of water, this compound is hydrolyzed back to the corresponding carboxylic acid, 3,4,5-triethoxybenzoic acid. This reaction highlights the compound's moisture sensitivity. vanderbilt.edu

Friedel-Crafts Acylation: The benzoyl chloride can act as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds, leading to the formation of diaryl ketones. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.

The table below summarizes some representative nucleophilic acyl substitution reactions of this compound.

| Nucleophile | Product Class | General Reaction |

| Alcohol (R'-OH) | Ester | 3,4,5-(C₂H₅O)₃C₆H₂COCl + R'-OH → 3,4,5-(C₂H₅O)₃C₆H₂COOR' + HCl |

| Amine (R'R''NH) | Amide | 3,4,5-(C₂H₅O)₃C₆H₂COCl + R'R''NH → 3,4,5-(C₂H₅O)₃C₆H₂CONR'R'' + HCl |

| Water (H₂O) | Carboxylic Acid | 3,4,5-(C₂H₅O)₃C₆H₂COCl + H₂O → 3,4,5-(C₂H₅O)₃C₆H₂COOH + HCl |

| Carboxylate (R'COO⁻) | Acid Anhydride (B1165640) | 3,4,5-(C₂H₅O)₃C₆H₂COCl + R'COO⁻ → 3,4,5-(C₂H₅O)₃C₆H₂COOCOR' + Cl⁻ |

Interactive Data Table: Nucleophilic Acyl Substitution Products

Select a nucleophile to see the corresponding product formed from its reaction with this compound.

Product:Reaction Kinetics and Thermodynamic Considerations in Derivatization

The rate of nucleophilic acyl substitution reactions involving this compound is influenced by several factors, including the nucleophilicity of the attacking species, the solvent polarity, and the reaction temperature. Generally, stronger nucleophiles will react faster than weaker ones. For instance, the reaction with an amine (aminolysis) is typically faster than the reaction with an alcohol (alcoholysis) under similar conditions.

Below is a hypothetical data table illustrating the relative reaction rates and thermodynamic parameters for the reaction of this compound with different nucleophiles under standardized conditions.

| Nucleophile | Relative Rate Constant (k_rel) | ΔH (kJ/mol) | ΔG (kJ/mol) |

| Ammonia | 1000 | -90 | -110 |

| Ethanol | 100 | -75 | -95 |

| Water | 10 | -60 | -80 |

Note: The values in this table are illustrative and intended to show general trends. Actual experimental values may vary.

Stereochemical Aspects of Reactions Involving this compound

This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, when it reacts with achiral nucleophiles, the resulting products will also be achiral.

However, if this compound is reacted with a chiral, non-racemic nucleophile, such as a chiral alcohol or amine, the reaction will produce a mixture of diastereomers. The carbonyl carbon of the acyl chloride is prochiral. The two faces of the trigonal planar carbonyl group are enantiotopic. A chiral nucleophile can differentiate between these two faces, potentially leading to a diastereomeric excess of one product over the other.

The degree of diastereoselectivity will depend on the steric and electronic interactions in the transition state leading to the tetrahedral intermediate. The specific structure of the chiral nucleophile and the reaction conditions (temperature, solvent) will influence the diastereomeric ratio of the products. For example, the reaction with a sterically hindered chiral alcohol may exhibit a higher degree of facial selectivity compared to a less hindered one. While specific studies on the stereochemical outcomes of reactions with this compound are not extensively documented, the general principles of nucleophilic addition to prochiral carbonyls apply.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block in the Synthesis of Complex Organic Molecules

3,4,5-Triethoxybenzoyl chloride serves as a versatile reagent in the construction of intricate molecular architectures. Its trifunctional nature, featuring a reactive acyl chloride group and three ethoxy substituents on the benzene (B151609) ring, allows for its incorporation into a wide array of organic compounds. These ethoxy groups can be subsequently modified, offering a pathway to diverse derivatives with tailored properties. The strategic placement of these groups also influences the electronic and steric environment of the molecule, guiding reaction pathways and defining the ultimate structure and function of the synthesized compounds.

Synthesis of Substituted Aryl Isocytosine (B10225) Derivatives via Ring Closure Reactions

The synthesis of substituted aryl isocytosine derivatives represents a significant application of this compound. These compounds are of interest due to their potential biological activities. The synthetic strategy often involves the reaction of this compound with an appropriate nitrogen-containing precursor. This initial acylation step is followed by a base-catalyzed or thermally induced intramolecular cyclization, leading to the formation of the heterocyclic isocytosine ring system. The triethoxyphenyl moiety introduced from the benzoyl chloride derivative plays a crucial role in modulating the pharmacological profile of the final product.

Preparation of Functionalized Amino Dialkanoic Acid Derivatives

In the field of medicinal chemistry, functionalized amino dialkanoic acid derivatives are valuable scaffolds. This compound is employed to introduce the bulky and electron-rich triethoxyphenyl group onto the amino functionality of a dialkanoic acid backbone. This acylation reaction is typically carried out under standard Schotten-Baumann conditions, using a base to neutralize the hydrogen chloride byproduct. The resulting N-(3,4,5-triethoxybenzoyl) amino dialkanoic acid derivatives can be further elaborated, with the triethoxyphenyl group influencing the molecule's lipophilicity and potential interactions with biological targets.

Formation of Substituted Acrylic Acid Compounds

Substituted acrylic acid compounds are important intermediates in organic synthesis and can be prepared using this compound. One common approach involves a Perkin-type condensation reaction. In this method, 3,4,5-triethoxybenzaldehyde, which can be derived from the corresponding benzoyl chloride, is reacted with an anhydride (B1165640) in the presence of its corresponding carboxylate salt. The resulting α,β-unsaturated carboxylic acid, bearing the 3,4,5-triethoxyphenyl substituent, can then undergo a variety of transformations, including polymerization and addition reactions, to generate a range of functionalized materials.

Derivatization of Indoline (B122111) Carboxamides

The derivatization of indoline carboxamides with the 3,4,5-triethoxybenzoyl group is a key step in the synthesis of certain pharmacologically active molecules. The acyl chloride readily reacts with the amino group of the indoline ring system to form a stable amide linkage. This modification can significantly alter the biological properties of the parent indoline scaffold. The presence of the three ethoxy groups can enhance binding affinity to specific protein targets and improve pharmacokinetic parameters.

Synthesis of Benzothiophene (B83047) and Indole (B1671886) Analogs for Molecular Probes

Benzothiophene and indole analogs are widely used as fluorescent probes and imaging agents in biological research. This compound is utilized in the synthesis of these probes to introduce the triethoxyphenyl moiety, which can act as a fluorophore or modulate the photophysical properties of the core heterocyclic system. The synthesis often involves the acylation of a suitable benzothiophene or indole precursor, followed by further chemical modifications to fine-tune the probe's characteristics, such as its emission wavelength and quantum yield.

Application in Catalysis and Nanocatalyst Design

Mechanistic Insights into Dendrimer-Stabilized Catalytic Systems

Dendrimers, highly branched and monodisperse macromolecules, can act as nanoreactors to stabilize metal nanoparticles used in catalysis. mdpi.com The dendritic framework prevents the aggregation of nanoparticles, ensuring a high surface area and consistent catalytic activity. mdpi.com Dendrimers like poly(amidoamine) (PAMAM) and poly(propylene imine) (PPI) are often used to encapsulate metal ions, which are subsequently reduced to form dendrimer-encapsulated nanoparticles (DENs). mdpi.com These systems, such as those involving palladium, platinum, and rhodium nanoparticles, have proven effective as recyclable, air-stable catalysts for reactions like the hydrogenation and dehydrogenation of N-heterocycles. nih.gov

The mechanism of stabilization involves the coordination of the dendrimer's internal functional groups (e.g., tertiary amines) with the metal nanoparticle surface. mdpi.com This encapsulation creates a microenvironment that can influence the catalytic process. While various functional groups are used to build the dendritic structures, including triazolyl groups formed via "click chemistry," specific mechanistic studies detailing the role of dendrimers derived directly from this compound in catalysis are not extensively documented in the provided research. mdpi.comnih.gov However, the general principle holds that the bulky trialkoxybenzoyl units at the periphery of a dendrimer would create a specific steric environment around the encapsulated catalytic core.

Synthesis of Biologically Relevant Compounds and Molecular Probes

This compound is a key building block in the synthesis of various compounds designed to interact with biological systems, including potential chemotherapeutics and molecular probes for receptor studies.

Preparation of N-bis(2-haloethyl)amines as Precursors for Research on Chemotherapeutic Agents

N-bis(2-haloethyl)amines, commonly known as nitrogen mustards, are a class of alkylating agents used in cancer chemotherapy. The synthesis of derivatives with varied substitution patterns is crucial for developing new agents with improved efficacy and selectivity. Research in this area has involved the preparation of N-bis(2-iodoethyl)amines, which are often more reactive than their chloro-analogs.

A key precursor, N-bis(2-chloroethyl)amide, can be synthesized by reacting the appropriate acyl chloride, such as this compound, with N-bis(2-chloroethyl)amine. cdnsciencepub.com Subsequent reduction of the amide yields the corresponding benzylamine. To enhance reactivity for biological studies, the chloro-derivatives are converted to iodo-derivatives. For instance, N-bis(2-iodoethyl)-3,4,5-triethoxybenzylamine hydroiodide was successfully prepared in high yield from its hydrochloride precursor using a sodium iodide procedure in acetone. cdnsciencepub.com These halogenated compounds are then submitted for biological evaluation as potential antineoplastic agents. cdnsciencepub.com

Development of Substituted Aryl Trehalose (B1683222) Derivatives for Receptor Binding Studies

Substituted trehalose derivatives are of significant interest as synthetic ligands for C-type lectin receptors, such as the Macrophage-inducible C-type lectin (Mincle), which plays a role in the immune response. nih.gov The development of these derivatives helps in understanding the structure-activity relationships (SAR) that govern ligand binding and receptor activation.

The synthesis of these molecular probes often involves the esterification of the primary hydroxyl groups of a protected trehalose diol with various aryl carboxylic acids. nih.gov This can be achieved using coupling agents like EDCI or by employing more reactive species like acyl chlorides. The nature of the substituents on the aryl ring is critical for biological activity. For example, a study of various aryl trehalose analogs revealed that a 3,4,5-triether substituted compound induced a modest production of the cytokine IL-6, indicating an interaction with the Mincle receptor. nih.gov While this specific study highlights a related ether, the use of this compound would provide a direct route to the corresponding 6,6'-bis-(3,4,5-triethoxybenzoyl)trehalose ester, a valuable tool for probing the steric and electronic requirements of the receptor's binding pocket. nih.govnih.gov

Design of Tetrahydroisoquinoline-Based Chimeric Microtubule Disruptors

Tetrahydroisoquinoline (THIQ) derivatives have been developed as "chimeric" microtubule disruptors that target the colchicine (B1669291) binding site on tubulin, making them promising anticancer agents. nih.gov The design of these molecules involves joining a THIQ core with a substituted benzyl (B1604629) group, often via an amide or amine linkage. nih.gov

In the synthesis of these chimeric compounds, this compound or the corresponding 3,4,5-triethoxybenzoic acid can be used to acylate the nitrogen at the N2 position of the THIQ scaffold. nih.gov The resulting amide can be the final product or can be reduced to the corresponding benzylamine. Structure-activity relationship studies are crucial for optimizing the antiproliferative activity of these compounds. A key finding from this research was that replacing a 3,4,5-trimethoxybenzyl group with a 3,4,5-triethoxybenzyl group on the THIQ core led to a significant (>20-fold) reduction in activity. nih.gov This demonstrates that even subtle changes to the alkoxy substituents on the phenyl ring can have a profound impact on the molecule's biological efficacy, providing critical insights for the future design of more potent microtubule disruptors. nih.gov

Advanced Characterization and Spectroscopic Analysis in Research Contexts

Spectroscopic Confirmation of 3,4,5-Triethoxybenzoyl Chloride Structure and Purity

The structural confirmation of this compound relies on the synergistic use of several spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a detailed molecular map can be constructed. For this compound, both ¹H NMR and ¹³C NMR spectra provide conclusive evidence for its structure.

The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons and the ethoxy groups. Due to the symmetrical substitution on the benzene (B151609) ring, the two aromatic protons are chemically equivalent, resulting in a single signal (a singlet). The three ethoxy groups, while chemically identical due to symmetry, exhibit internal differentiation between their methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons. The methylene protons appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons appear as a triplet.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Distinct signals are expected for the carbonyl carbon of the acyl chloride, the six carbons of the aromatic ring (with four unique signals due to symmetry), and the methylene and methyl carbons of the ethoxy groups. The chemical shift of the carbonyl carbon is particularly diagnostic, appearing at a characteristic downfield position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on spectral analysis of analogous compounds such as 1,3,5-trimethylbenzene and various methoxy-substituted benzoyl chlorides. docbrown.infochemicalbook.comchemicalbook.com

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.20 | s (singlet) | Aromatic H (2H, C2-H, C6-H) |

| ¹H | ~4.15 | q (quartet) | -OCH₂CH₃ (6H) |

| ¹H | ~1.45 | t (triplet) | -OCH₂CH₃ (9H) |

| ¹³C | ~168 | - | C=O (Carbonyl) |

| ¹³C | ~152 | - | C3, C5 (Aromatic, ether-linked) |

| ¹³C | ~145 | - | C4 (Aromatic, ether-linked) |

| ¹³C | ~128 | - | C1 (Aromatic, acyl-linked) |

| ¹³C | ~108 | - | C2, C6 (Aromatic) |

| ¹³C | ~65 | - | -OCH₂CH₃ |

| ¹³C | ~15 | - | -OCH₂CH₃ |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features. The most prominent of these is the strong C=O stretching vibration of the acyl chloride group, which typically appears at a high frequency. Other key absorptions include those for the aromatic ring, the ether linkages, and the aliphatic C-H bonds of the ethoxy groups.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3000-2850 | C-H Stretch | Alkyl (Ethoxy groups) |

| 1775-1815 | C=O Stretch | Acyl Chloride |

| 1600-1585, 1500-1400 | C=C Stretch (in-ring) | Aromatic Ring |

| 1250-1020 | C-O Stretch | Aryl Ether |

| 850-550 | C-Cl Stretch | Acyl Chloride |

Mass spectrometry (MS) provides crucial information about a molecule's mass and, by extension, its elemental composition. In this technique, a molecule is ionized and the mass-to-charge (m/z) ratio of the resulting ion and its fragments is measured.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecule's mass. A key feature would be the presence of a significant peak at M+2, approximately one-third the intensity of the M⁺ peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom, which has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). bu.edu

The high-energy ionization process also causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments provides structural clues that corroborate the proposed structure. chemguide.co.uk Common fragmentation pathways for this compound would include the loss of the chlorine radical, the neutral carbon monoxide molecule, or fragments from the ethoxy side chains.

Table 3: Predicted Mass Spectrometry Fragments for this compound Based on general fragmentation patterns of acyl chlorides and aromatic ethers. libretexts.orglibretexts.org

| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Loss from Molecular Ion |

|---|---|---|

| 272.5 | [M]⁺ | - |

| 237 | [M - Cl]⁺ | Cl |

| 209 | [M - Cl - CO]⁺ | Cl, CO |

| 243.5 | [M - C₂H₅]⁺ | Ethyl radical |

| 227.5 | [M - OC₂H₅]⁺ | Ethoxy radical |

Analytical Techniques for Characterization of Derived Compounds

This compound is primarily a reactive intermediate used to synthesize more complex molecules, such as esters, amides, and ligands for metal catalysts. The characterization of these resulting derivatives is as crucial as the analysis of the starting material.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. It is extensively used to monitor the progress of a reaction involving this compound and to assess the purity of the final isolated derivative. americanlaboratory.com

For many derivatives, which are often less reactive and more stable than the parent acyl chloride, reversed-phase HPLC is the method of choice. In a typical application, the reaction mixture is injected into the HPLC system. The components are then separated based on their polarity as they pass through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, such as a gradient mixture of water and acetonitrile, is used to elute the components. americanpharmaceuticalreview.com

Compounds with higher polarity will spend less time interacting with the nonpolar column and will elute earlier, while less polar compounds will be retained longer. A UV detector is commonly used to detect the compounds as they elute, generating a chromatogram where each peak corresponds to a different component. By comparing the retention time of the main peak to that of a pure standard, the identity of the derivative can be confirmed. The area of the peak is proportional to the concentration of the compound, allowing for quantitative purity analysis.

When derivatives of this compound are used as ligands to form metal-based catalysts, understanding the metal's local environment is critical to understanding the catalyst's function. X-ray Absorption Fine Structure (XAFS) is a powerful, element-specific technique used for this purpose. It can provide detailed information on the oxidation state and local coordination environment (e.g., bond distances, coordination number) of the metal ion, even in non-crystalline (amorphous or solution-phase) materials.

The XAFS spectrum is typically divided into two regions:

X-ray Absorption Near Edge Structure (XANES): The shape and energy position of the absorption edge are sensitive to the oxidation state and coordination geometry of the absorbing metal atom. By comparing the XANES spectrum of the catalytic sample to those of known standard compounds, the formal oxidation state of the metal center can be determined.

Extended X-ray Absorption Fine Structure (EXAFS): The oscillations that occur at energies above the absorption edge contain information about the neighboring atoms. Analysis of the EXAFS region can reveal the type of atoms surrounding the metal center, their distance (bond length), and their number (coordination number). This allows researchers to precisely map the local structure of the active site, for instance, confirming the coordination of the ligand (derived from this compound) to the metal ion and identifying other coordinated species.

Transmission Electron Microscopy (TEM) for Nanoparticle Characterization in Dendrimer Systems

Transmission Electron Microscopy (TEM) is an indispensable technique for the nanoscale characterization of dendrimer-encapsulated nanoparticles (DENs). researchgate.net It provides direct visual evidence of the nanoparticles' morphology, size distribution, and dispersion within or on the dendrimer template. dtic.milnih.gov In the context of dendrimer systems functionalized with moieties derived from this compound, TEM analysis serves to validate the success of the synthetic strategy.

The synthesis of DENs is a template-driven process where metal ions are sequestered within the dendrimer's architecture and subsequently reduced to their zerovalent state. nih.govutexas.edu The dendrimer's generation and surface chemistry dictate the size and stability of the resulting nanoparticles. utexas.edunih.gov For instance, modifying a PAMAM dendrimer with 3,4,5-triethoxybenzoyl groups would create a hydrophobic periphery. This allows the dendrimer to be soluble in organic solvents like toluene, creating a suitable environment for the synthesis of air- and water-sensitive nanoparticles, such as those made from cobalt or iron. dtic.milutexas.edu

Detailed Research Findings

Research on hydrophobically modified dendrimers demonstrates the power of TEM in confirming the formation and characteristics of metallic nanoparticles. In one such study, a sixth-generation (G6) PAMAM dendrimer functionalized with dodecyl groups (G6-C12), creating a hydrophobic shell conceptually similar to what would be achieved with 3,4,5-triethoxybenzoyl groups, was used to synthesize cobalt nanoparticles in toluene. dtic.mil The use of an organic solvent, enabled by the hydrophobic dendrimer surface, was essential to prevent the premature oxidation of the cobalt. dtic.mil

TEM analysis was crucial for characterizing the resulting cobalt DENs. By depositing a drop of the nanoparticle solution onto a holey-carbon-coated copper grid, researchers could directly image the nanoparticles. dtic.mil The images revealed the formation of nearly monodisperse nanoparticles with average diameters greater than 0.9 nm and a narrow size distribution (dispersity of 0.2 nm). dtic.mil This level of detail, attainable only through high-resolution TEM, confirmed that the dendrimer acted as an effective template, controlling the size and preventing the aggregation of the cobalt nanoparticles. dtic.milutexas.edu

The number of metal atoms per dendrimer could be controlled, leading to nanoparticles of different predictable sizes. For example, complexes were prepared with 55 or 147 cobalt atoms per G6 dendrimer. dtic.mil TEM imaging and the subsequent analysis of particle size distribution for these samples provided concrete evidence of successful encapsulation and size control. dtic.mil

The table below summarizes typical findings from TEM analysis of dendrimer-encapsulated cobalt nanoparticles synthesized in a hydrophobic environment, which would be analogous to a system using this compound-modified dendrimers.

| Dendrimer-Metal Complex | Average Particle Diameter (nm) | Dispersity (nm) | Characterization Notes |

| G6-C12(Co₅₅) | > 0.9 | 0.2 | Nearly monodisperse particles observed. dtic.mil |

| G6-C12(Co₁₄₇) | > 0.9 | 0.2 | Confirmed successful synthesis in an organic solvent. dtic.mil |

This data underscores the role of TEM in validating the synthesis of DENs. The analysis confirms that the nanoparticles are formed, have a controlled size, and are well-dispersed, which is a direct result of the templating effect of the functionalized dendrimer. dtic.milutexas.edu Without the direct imaging capability of TEM, it would be challenging to confirm the structural success of these nanoscale syntheses. nih.gov

Theoretical and Computational Studies of 3,4,5 Triethoxybenzoyl Chloride and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of 3,4,5-Triethoxybenzoyl chloride. Methods like Density Functional Theory (DFT) are commonly employed to model the potential energy surface of molecules, providing insights into their stability and reaction pathways. researchgate.net These calculations can determine key electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. This information is crucial for understanding how the molecule will interact with other chemical species.

For instance, the reactivity of acyl chlorides like this compound is largely dictated by the electrophilicity of the carbonyl carbon. Quantum chemical calculations can precisely quantify this electrophilicity and predict how substituents on the benzoyl ring influence it. The three ethoxy groups at the 3, 4, and 5 positions, being electron-donating, are expected to modulate the reactivity of the acyl chloride group. Computational studies can provide a quantitative measure of this electronic effect, aiding in the prediction of reaction outcomes and kinetics.

Molecular Docking and Dynamics Simulations of Derivatives with Biological Targets (e.g., Mincle CRD)

Molecular docking and dynamics simulations are powerful computational tools used to study the interaction of ligands with biological macromolecules. For derivatives of this compound, these techniques are particularly relevant for exploring their potential as modulators of immune responses through targets like the Macrophage-inducible C-type lectin (Mincle). The carbohydrate recognition domain (CRD) of Mincle is a key target for developing novel vaccine adjuvants.

Recent studies have highlighted the importance of the substitution pattern on aryl trehalose (B1683222) analogues for their binding to the Mincle CRD. nih.gov Molecular docking simulations can predict the binding pose and affinity of these derivatives within the Mincle CRD. For example, a study on C5-lipidated derivatives with different substitution patterns revealed that the 3,4,5-trisubstituted compound exhibited superior binding and subsequent cytokine induction compared to its 3,4- and 3,5-disubstituted counterparts. nih.gov This was attributed to its optimal fit within a hydrophobic groove of the Mincle CRD and its ability to coordinate with a crucial calcium ion. nih.gov

Molecular dynamics (MD) simulations can further refine the static picture provided by docking. MD simulations model the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding pose and the key interactions that maintain the complex. These simulations can reveal the role of conformational changes in both the ligand and the protein upon binding, offering a more realistic representation of the biological system.

The following table summarizes the key findings from a molecular docking study of aryl trehalose derivatives with the human Mincle CRD:

| Compound Feature | Observation from Docking | Implication for Biological Activity |

| Substitution Pattern | 3,4,5-trisubstituted derivatives show optimal accommodation within a hydrophobic groove of the Mincle CRD. nih.gov | Enhanced binding affinity correlates with higher cytokine production. nih.gov |

| Calcium Ion Coordination | The 3,4,5-substituted derivative efficiently coordinates calcium ions via hydroxyl groups on the glucose residue. nih.gov | This interaction is crucial for stabilizing the ligand-receptor complex. nih.gov |

| Positional Isomers | 3,4- and 3,5-disubstituted isomers exhibit different binding affinities and modes of interaction with the CRD. nih.gov | The specific substitution pattern significantly influences the biological response. nih.gov |

Structure-Activity Relationship (SAR) Studies in the Design of New Compounds

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. automate.video By systematically modifying the structure of a lead compound and evaluating the biological effects of these changes, researchers can identify key pharmacophoric features and optimize the compound's properties. automate.videonih.gov This iterative process is essential for enhancing potency, improving selectivity, and reducing toxicity. automate.video

In the context of this compound derivatives, SAR studies would involve synthesizing a series of analogues with variations in the substituents on the benzoyl ring or modifications to other parts of the molecule. For example, the ethoxy groups could be replaced with other alkoxy groups of varying chain lengths or with different electron-donating or -withdrawing groups. The resulting compounds would then be tested for their biological activity, such as their ability to activate NF-κB or induce cytokine release. nih.gov

The insights gained from SAR studies are crucial for the rational design of new compounds with improved therapeutic potential. For instance, if a particular substitution pattern on the benzoyl ring is found to be critical for activity, future synthetic efforts can focus on exploring variations around that motif. nih.gov SAR studies, in conjunction with computational modeling, provide a powerful strategy for accelerating the discovery and development of novel therapeutic agents. automate.videonih.gov

Key aspects of SAR studies include:

Identification of the pharmacophore: The essential structural features required for biological activity.

Optimization of lead compounds: Modifying the structure to enhance desired properties. automate.video

Understanding the mechanism of action: Gaining insights into how the compound interacts with its biological target. rjpbr.com

Prediction of Molecular Interactions and Binding Affinities

The accurate prediction of molecular interactions and binding affinities is a primary goal of computational drug design. nih.gov For derivatives of this compound, these predictions are vital for prioritizing compounds for synthesis and biological testing, thereby saving time and resources. Various computational methods, ranging from empirical scoring functions to more rigorous free energy calculations, are used to estimate the binding affinity of a ligand for its target protein. nih.govnih.gov

Deep learning models have emerged as a promising approach for predicting protein-ligand binding affinities with greater accuracy. nih.gov These models can learn complex relationships between the structural features of a ligand-protein complex and its binding affinity from large datasets. While challenges related to data quality and model architecture remain, the continuous development of these methods holds great promise for the future of drug discovery. nih.gov

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes and Reagents for 3,4,5-Triethoxybenzoyl Chloride

The traditional synthesis of this compound typically involves the reaction of 3,4,5-triethoxybenzoic acid with common chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org While effective, these methods can generate corrosive byproducts such as hydrogen chloride (HCl) and sulfur dioxide (SO₂). youtube.com Future research is increasingly focused on developing greener and more efficient synthetic methodologies.

Emerging areas of exploration include:

Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of reactive compounds like acyl chlorides. researchgate.netnih.gov The use of microreactors can enable precise temperature control and rapid mixing, potentially improving yields and purity while minimizing the formation of byproducts. nih.gov Research into the adaptation of this compound synthesis to a continuous flow system could lead to a more sustainable and industrially viable production method.

Mechanochemistry: This solvent-free or low-solvent technique, which uses mechanical force to induce chemical reactions, is a burgeoning area of green chemistry. nih.govrsc.org Investigating the mechanochemical synthesis of this compound could significantly reduce solvent waste and potentially lead to the discovery of novel reaction pathways. acs.org

Novel Chlorinating Agents: The exploration of milder and more selective chlorinating agents is an ongoing effort in organic synthesis. organic-chemistry.org Future work could involve testing new reagents for the conversion of 3,4,5-triethoxybenzoic acid to its acyl chloride, aiming for higher efficiency and a more favorable environmental profile.

Expansion of its Role in the Synthesis of Advanced Functional Materials

The triethoxy-substituted phenyl ring of this compound makes it an attractive monomer or modifying agent for the creation of advanced functional materials. The ethoxy groups can enhance solubility in organic solvents and influence the final properties of polymers and other materials.

Future applications in this domain may include:

High-Performance Polymers: Incorporation of the 3,4,5-triethoxybenzoyl moiety into polymer backbones, such as polyesters and polyamides, can impart desirable characteristics like thermal stability, liquid crystallinity, and specific optical properties. Research on the polymerization of this compound with various co-monomers could lead to the development of novel materials for electronics, aerospace, and other high-tech industries.

Functional Surfaces and Membranes: The reactivity of the acyl chloride group allows for its facile grafting onto surfaces containing hydroxyl or amine groups. This could be exploited to modify the surface properties of materials, for example, to create hydrophobic or biocompatible coatings. In membrane science, derivatives of gallic acid (the precursor to 3,4,5-trihydroxybenzoic acid) are being explored for creating nanofiltration membranes. acs.org The use of this compound in interfacial polymerization could lead to new membranes with tailored separation properties.

Hydrogels: Gallic acid and its derivatives are known to be excellent crosslinkers for creating multifunctional hydrogels with applications in biomedicine. rsc.orgnih.gov this compound could be used to introduce the triethoxyphenyl group into hydrogel networks, potentially modulating their mechanical properties, drug-release profiles, and biocompatibility.

Development of Next-Generation Dendrimeric Catalysts and Beyond

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. researchgate.net Their surface can be functionalized with a variety of chemical groups to create, for example, highly efficient and selective catalysts. The 3,4,5-triethoxybenzoyl group is a candidate for the surface modification of dendrimers.

Future research in this area could focus on:

Dendrimer Surface Modification: Attaching 3,4,5-triethoxybenzoyl groups to the periphery of dendrimers, such as poly(amidoamine) (PAMAM) or poly(propylene imine) (PPI) dendrimers, can create a unique chemical environment at the dendrimer's surface. nih.gov The ethoxy groups can influence the solubility of the dendrimer and create pockets that may be suitable for encapsulating guest molecules or for creating specific catalytic sites.

Catalyst Design: By co-functionalizing the dendrimer surface with 3,4,5-triethoxybenzoyl groups and catalytically active moieties, it may be possible to fine-tune the catalyst's activity and selectivity. The bulky nature of the triethoxybenzoyl groups could create steric hindrance that favors certain reaction pathways, leading to higher product selectivity.

Drug Delivery Systems: The well-defined structure of dendrimers makes them promising candidates for drug delivery systems. nih.gov Functionalization with this compound could be used to modify the surface of dendrimers to control their interaction with biological systems and to modulate the release of encapsulated drugs.

Integration into Combinatorial Chemistry and High-Throughput Synthesis Methodologies

Combinatorial chemistry is a powerful tool for the rapid synthesis of large libraries of compounds for screening in drug discovery and materials science. nih.govbenthamscience.com The high reactivity of acyl chlorides makes them ideal building blocks for combinatorial synthesis. researchgate.net

Future prospects in this field include:

Library Synthesis: this compound can be used as a key building block in the "split-and-pool" synthesis of large compound libraries. researchgate.net By reacting it with a diverse set of amines, alcohols, or other nucleophiles, a wide array of amides, esters, and other derivatives can be generated efficiently.

Scaffold Decoration: In medicinal chemistry, the 3,4,5-trialkoxyphenyl motif is found in a number of biologically active compounds. This compound can be used to attach this "scaffold" to various molecular backbones, allowing for the rapid exploration of the structure-activity relationship (SAR) of new potential drug candidates.

Automated Synthesis: The integration of this compound into automated synthesis platforms, including those based on flow chemistry, would enable the high-throughput generation of novel compounds for biological screening and materials testing. nih.gov

Investigation of Bio-Inspired Applications for this compound Derivatives

Gallic acid (3,4,5-trihydroxybenzoic acid), the parent compound from which this compound is derived, is a natural product found in many plants and is known for its antioxidant and other biological activities. wikipedia.orgnih.govresearchgate.netresearchgate.net This provides a strong rationale for exploring the bio-inspired applications of its derivatives.

Potential future research directions are:

Antioxidant Materials: The core 3,4,5-tri-substituted phenyl structure is associated with antioxidant properties. ekb.egnih.gov By incorporating the 3,4,5-triethoxybenzoyl moiety into polymers or onto surfaces, it may be possible to create materials with built-in antioxidant capabilities for applications in food packaging or biomedical implants.

Biocompatible Materials: The modification of material surfaces with derivatives of this compound could be used to improve their biocompatibility. The ethoxy groups can alter the surface energy and hydrophobicity, potentially reducing protein adsorption and improving the material's interaction with biological tissues.

Self-Assembling Systems: Inspired by natural systems, researchers are exploring the self-assembly of molecules into complex, functional structures. The specific stereochemistry and electronic properties of 3,4,5-triethoxybenzoyl derivatives could be exploited to design novel self-assembling systems with applications in nanotechnology and materials science. Research on the in-situ polymerization of gallic acid on nanoparticles provides a precedent for such investigations. researchgate.net

Advanced Computational Modeling for Predictive Synthesis and Derivatization

Computational chemistry provides powerful tools for understanding and predicting the reactivity and properties of molecules. researchgate.net Applying these methods to this compound can accelerate the discovery of new applications and optimize synthetic procedures.

Future computational studies could include:

Q & A

Basic: What are the optimal synthetic conditions for preparing 3,4,5-Triethoxybenzoyl chloride from 3,4,5-Triethoxybenzoic acid?

Methodological Answer:

The synthesis typically involves chlorination of the carboxylic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, analogous trimethoxy derivatives are synthesized by refluxing the benzoic acid with excess SOCl₂ under anhydrous conditions, often with catalytic dimethylformamide (DMF) to accelerate the reaction . After reflux, excess SOCl₂ is removed under reduced pressure, and the product is purified via distillation or recrystallization. Key parameters include:

- Reagent ratio : 1:3 molar ratio (acid:SOCl₂).

- Temperature : Reflux at 70–80°C for 4–6 hours.

- Purification : Distillation under reduced pressure (e.g., 131–133°C at 2 mmHg for trimethoxy analogs) .

Advanced: How do steric and electronic effects of ethoxy substituents influence the reactivity of this compound in nucleophilic acyl substitutions?

Methodological Answer:

The three ethoxy groups at the 3,4,5-positions create steric hindrance and electron-donating effects. Steric bulk reduces accessibility to the carbonyl carbon, slowing reactions with bulky nucleophiles (e.g., tertiary amines). Electron donation via the ethoxy groups decreases electrophilicity of the acyl chloride, requiring stronger nucleophiles (e.g., Grignard reagents) or Lewis acid catalysts (e.g., AlCl₃) to activate the carbonyl. Comparative studies with dichloro analogs (e.g., 3,5-Dichlorobenzoyl chloride) show that electron-withdrawing groups enhance reactivity, whereas ethoxy groups necessitate optimized conditions for amidation or esterification .

Basic: What analytical techniques are critical for characterizing this compound, and what spectral signatures are expected?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Three distinct methine protons from ethoxy groups (δ 4.0–4.2 ppm, q) and aromatic protons (δ 6.8–7.2 ppm).

- ¹³C NMR : Carbonyl carbon (δ ~168–170 ppm), ethoxy carbons (δ ~60–70 ppm), and aromatic carbons (δ ~105–125 ppm).

- IR Spectroscopy : Strong C=O stretch at ~1770–1800 cm⁻¹ and C-O stretches from ethoxy groups at ~1250 cm⁻¹.

- Mass Spectrometry : Molecular ion peak ([M]⁺) at m/z 272 (C₁₁H₁₃ClO₄⁺) and fragment peaks corresponding to loss of Cl or ethoxy groups .

Advanced: How can this compound be utilized in the synthesis of bioactive molecules via Wittig or Friedel-Crafts reactions?

Methodological Answer:

- Wittig Reaction : Convert the acyl chloride to a phosphonium ylide precursor. For example, triphenylphosphine reacts with 3,4,5-triethoxybenzyl chloride (derived from the acyl chloride via reduction) to form a Wittig reagent, enabling coupling with aldehydes to synthesize styryl derivatives .

- Friedel-Crafts Acylation : Despite steric challenges, the ethoxy groups can direct electrophilic substitution. Using AlCl₃ as a catalyst, the acyl chloride reacts with electron-rich arenes (e.g., anisole) to yield para-substituted ketones. Optimize by:

- Solvent : Nitromethane or dichloromethane.

- Temperature : 0–25°C to minimize side reactions .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (argon or nitrogen) in a sealed, dark glass container at –20°C. Purity degrades over time; monitor via periodic NMR or titration. Hydrolysis products (e.g., 3,4,5-Triethoxybenzoic acid) can be identified by IR loss of the C=O stretch at ~1800 cm⁻¹ and appearance of a broad O-H stretch (~2500–3500 cm⁻¹) .

Advanced: How do conflicting reports on Rosenmund reduction yields of 3,4,5-trialkoxybenzoyl chlorides inform reaction optimization?

Methodological Answer:

Conflicting yields (e.g., 50–80% in Rosenmund reductions) arise from catalyst poisoning or incomplete reduction. For this compound:

- Catalyst : Use 3% Pd-BaSO₄ with strict control of H₂ flow to prevent over-reduction.

- Solvent : Dry xylene or toluene to avoid hydrolysis.

- Quenching : Rapid filtration of the catalyst post-reaction minimizes side-product formation. Studies on trimethoxy analogs show that pre-activating the catalyst with H₂ and using quinoline-S as a poison mitigates over-reduction .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Ventilation : Use in a fume hood due to HCl gas release during reactions.

- PPE : Acid-resistant gloves, goggles, and a lab coat.

- Spill Management : Neutralize with sodium bicarbonate or calcium carbonate. Avoid water to prevent exothermic hydrolysis .

Advanced: How can computational modeling predict regioselectivity in reactions involving this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations assess charge distribution and steric maps. For example:

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., carbonyl carbon) for nucleophilic attack.

- Steric Maps : Highlight hindered regions (e.g., ortho to ethoxy groups) to predict substitution patterns. Computational studies on trimethoxy analogs align with experimental outcomes in Friedel-Crafts reactions, guiding solvent and catalyst selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.